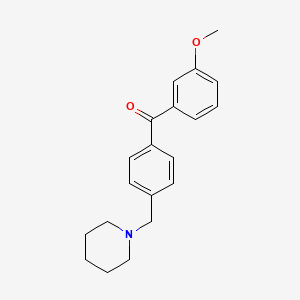

3-Methoxy-4'-piperidinomethyl benzophenone

Description

Significance of Benzophenone (B1666685) Scaffolds in Drug Discovery

The benzophenone scaffold, characterized by two phenyl rings attached to a central carbonyl group, is a ubiquitous structure in medicinal chemistry. nih.govresearchgate.net This motif is prevalent in numerous naturally occurring molecules that exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govnih.gov The inherent stability and the three-dimensional arrangement of the phenyl rings provide a versatile platform for the introduction of various functional groups, allowing for the fine-tuning of pharmacological properties. mdpi.com

The biological and pharmaceutical applications of natural benzophenones have spurred significant research into the synthesis and evaluation of their synthetic derivatives. nih.gov By modifying the substitution patterns on the aryl rings, medicinal chemists can modulate the bioactivity of these compounds, leading to the development of potent and selective therapeutic agents. nih.gov

Overview of Aminomethylated Benzophenones in Bioactive Molecule Design

The introduction of an aminomethyl group to a parent molecule is a well-established strategy in medicinal chemistry to enhance its pharmacological profile. This functional group can influence a compound's solubility, basicity, and ability to form hydrogen bonds, all of which are critical for drug-receptor interactions. In the context of benzophenones, aminomethylation can lead to derivatives with novel biological activities.

The Mannich reaction is a classic and versatile method for the aminomethylation of compounds containing an active hydrogen atom. jofamericanscience.orgepa.gov This three-component condensation reaction involves an amine (such as piperidine), an aldehyde (often formaldehyde), and a compound with an acidic proton. epa.gov The resulting "Mannich bases" often exhibit a range of pharmacological properties and can serve as crucial intermediates in the synthesis of more complex molecules. researchgate.net

Research Rationale for Investigating 3-Methoxy-4'-piperidinomethyl Benzophenone

The specific design of this compound combines three key structural features, each contributing to its potential as a bioactive molecule: the benzophenone core, a methoxy (B1213986) group, and a piperidinomethyl substituent. The rationale for investigating this particular compound stems from the established biological activities of molecules containing these individual moieties.

The methoxy group is known to influence the electronic properties and metabolic stability of a molecule. Its presence on the benzophenone scaffold can modulate binding affinity to biological targets. The piperidine (B6355638) ring is a common feature in many centrally acting drugs, suggesting that its incorporation could impart neurological or psychopharmacological activity. researchgate.net The piperidinomethyl group, in particular, can enhance interactions with various receptors and enzymes.

Given the diverse biological activities associated with benzophenone derivatives, including anti-inflammatory and anticancer effects, and the pharmacological importance of the piperidine moiety, it is hypothesized that this compound may exhibit interesting properties in these therapeutic areas. The combination of these functional groups in a single molecule presents a novel chemical entity with the potential for unique and potent biological activity, warranting further investigation.

Research Findings on Structurally Related Compounds

While specific research data for this compound is not yet widely published, valuable insights can be gleaned from studies on structurally analogous compounds. The biological activities of these related molecules provide a strong foundation for predicting the potential therapeutic applications of the target compound.

Hypothetical Synthesis

A plausible synthetic route for this compound would likely involve a multi-step process, culminating in a key aminomethylation step. A common approach would be the Friedel-Crafts acylation of an appropriately substituted benzene (B151609) derivative to form the benzophenone core. asianpubs.org For instance, the reaction of 3-methoxybenzoyl chloride with a suitable aromatic precursor could yield a 3-methoxybenzophenone (B1367068) derivative. google.com

The crucial piperidinomethyl group could then be introduced via the Mannich reaction. jofamericanscience.orgepa.gov This would involve reacting the benzophenone intermediate with formaldehyde (B43269) and piperidine. epa.gov The reaction conditions, such as the solvent and catalyst, would need to be optimized to ensure a good yield of the final product.

| Reaction Step | Description | Key Reagents | Plausible Method |

| 1. Benzophenone Core Formation | Formation of the central diaryl ketone structure. | 3-methoxybenzoyl chloride, Benzene | Friedel-Crafts Acylation asianpubs.orggoogle.com |

| 2. Aminomethylation | Introduction of the piperidinomethyl group. | 3-methoxybenzophenone, Formaldehyde, Piperidine | Mannich Reaction jofamericanscience.orgepa.gov |

Biological Activity of Analogous Compounds

Research on benzophenone derivatives bearing methoxy and piperidine-like substituents has revealed significant biological activities, particularly in the areas of cancer and inflammation. These findings suggest that this compound may possess similar therapeutic potential.

Recent studies have demonstrated that certain synthetic benzophenones exhibit potent antitumor activity. For example, a 2024 study reported on a series of benzophenone derivatives with strong inhibitory effects against various cancer cell lines, including leukemia, lung cancer, and hepatocellular carcinoma. nih.govrsc.org One compound, in particular, showed very strong inhibitory activity against HL-60 promyelocytic leukemia cells with an IC₅₀ value of 0.48 μM. nih.gov

The table below summarizes the in vitro antitumor activity of a representative benzophenone derivative (Compound 1 from the study) against several human cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (μM) of Analogous Benzophenone |

| HL-60 | Promyelocytic Leukemia | 0.48 nih.gov |

| A-549 | Lung Carcinoma | 0.82 nih.gov |

| SMMC-7721 | Hepatocellular Carcinoma | 0.26 nih.gov |

| SW480 | Colon Adenocarcinoma | 0.99 nih.gov |

Furthermore, derivatives of piperidine are known to possess a wide range of pharmacological activities, including analgesic and antimicrobial effects. biomedpharmajournal.org The combination of the benzophenone scaffold with a piperidine moiety, as seen in this compound, could therefore result in a compound with a unique and potent biological profile.

Structure

3D Structure

Properties

IUPAC Name |

(3-methoxyphenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO2/c1-23-19-7-5-6-18(14-19)20(22)17-10-8-16(9-11-17)15-21-12-3-2-4-13-21/h5-11,14H,2-4,12-13,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKCGOLNRBBRDOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)CN3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642676 | |

| Record name | (3-Methoxyphenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898771-01-2 | |

| Record name | Methanone, (3-methoxyphenyl)[4-(1-piperidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898771-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Methoxyphenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Methoxy 4 Piperidinomethyl Benzophenone and Analogues

Strategies for Benzophenone (B1666685) Core Construction

The formation of the diaryl ketone structure is a critical step in the synthesis. The two aromatic rings, one bearing a methoxy (B1213986) group and the other primed for the introduction of the piperidinomethyl moiety, are typically joined through reactions that form a new carbon-carbon bond, leading to the central carbonyl group.

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation is a fundamental and widely used method for synthesizing aromatic ketones. rsc.orgresearchgate.netethz.ch This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. researchgate.netethz.ch For the synthesis of a precursor to 3-Methoxy-4'-piperidinomethyl benzophenone, a common strategy is the reaction of an appropriate substituted benzene (B151609) with 3-methoxybenzoyl chloride.

A representative approach involves the acylation of toluene (B28343) with 3-methoxybenzoyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃), to yield 3-methoxy-4'-methylbenzophenone. This intermediate contains the required benzophenone core and a methyl group at the 4'-position, which can be subsequently functionalized to the piperidinomethyl group. The reaction is typically performed in an inert solvent. Other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be employed, sometimes requiring higher temperatures to achieve acceptable yields, particularly with less reactive aromatic substrates. researchgate.net

Table 1: Examples of Friedel-Crafts Acylation for Benzophenone Synthesis

| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Product | Ref. |

| Benzene | 2,6-Dimethoxybenzoyl chloride | AlCl₃ | Not specified | 2,6-Dimethoxybenzophenone | rsc.org |

| Diaryl sulfides | Benzoyl chlorides | Trifluoromethanesulfonic acid (TfOH) | Chlorobenzene | Thioxanthylium salts | nih.gov |

| p-Xylene | Acetyl chloride | AlCl₃ | Not specified | 2′,5′-Dimethylacetophenone | researchgate.net |

Ullmann Coupling and Other Cross-Coupling Reactions

The Ullmann reaction and related cross-coupling protocols offer an alternative for constructing the biaryl framework of benzophenones. chem-station.comwikipedia.org The classic Ullmann coupling involves the copper-mediated reaction of two aryl halides to form a biaryl. wikipedia.orgnih.gov While traditionally used for symmetrical biaryls at high temperatures, modern modifications have expanded its scope to unsymmetrical products under milder conditions, often employing ligands to stabilize the copper catalyst. chem-station.comorganic-chemistry.org

In the context of benzophenone synthesis, an Ullmann-type reaction could be used to couple an aryl halide with a suitable organometallic reagent or another aryl halide, which could then be oxidized to the ketone. More commonly, Ullmann-type reactions are used for forming aryl-ether (C-O) or aryl-amine (C-N) bonds. nih.govorganic-chemistry.orgnih.gov However, the formation of the C-C bond of the biaryl system is a key application. wikipedia.org The reactivity of aryl halides in Ullmann reactions typically follows the order I > Br > Cl. chem-station.com Nickel-catalyzed couplings can also be used and often proceed under milder conditions than traditional copper-mediated reactions. chem-station.comwikipedia.org

Introduction of the Piperidinomethyl Moiety

Once the benzophenone core is established, typically as a 4'-functionalized intermediate like 4'-formyl- or 4'-(halomethyl)-3-methoxybenzophenone, the final step is the installation of the piperidinomethyl group.

Reductive Amination Protocols

Reductive amination is a highly effective and widely utilized method for forming carbon-nitrogen bonds. chim.it This reaction transforms a carbonyl group into an amine through an intermediate imine or iminium ion. harvard.edu To synthesize this compound, this protocol would involve the reaction of a 4'-formyl-3-methoxybenzophenone intermediate with piperidine (B6355638).

The process begins with the condensation of the aldehyde and piperidine to form an iminium ion, which is then reduced in situ to the desired tertiary amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly common due to their selectivity for reducing the iminium ion in the presence of the starting carbonyl group. harvard.edu The reaction is often carried out in solvents like methanol (B129727) or dichloromethane. harvard.edu This method is valued for its high functional group tolerance and its ability to prevent the over-alkylation that can occur in direct alkylation methods. harvard.edu

Table 2: Reagents for Reductive Amination

| Reducing Agent | Typical Conditions/Notes | Ref. |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Highly selective, often used with acetic acid in solvents like dichloroethane. Tolerates a wide range of functional groups. | harvard.edu |

| Sodium Cyanoborohydride (NaBH₃CN) | Effective at controlled pH (typically 6-7) to selectively reduce the iminium ion. | harvard.edu |

| Sodium Borohydride (NaBH₄) | Can be used, often after pre-formation of the imine, typically in a solvent like methanol. | harvard.edu |

Nucleophilic Substitution Reactions

An alternative and direct route for installing the piperidinomethyl group is through a nucleophilic substitution reaction. rsc.orgnih.gov In this approach, piperidine, acting as a nucleophile, displaces a leaving group from the 4'-position of the benzophenone core.

This requires a precursor such as 4'-(halomethyl)-3-methoxybenzophenone, where the halogen (typically chlorine or bromine) serves as the leaving group. The reaction involves the attack of the nitrogen atom of piperidine on the benzylic carbon, displacing the halide ion to form the final product. researchgate.net This bimolecular nucleophilic substitution (Sₙ2) reaction is typically carried out in a suitable solvent. The rate of these reactions can be influenced by the nature of the solvent and the specific amine nucleophile. researchgate.netresearchgate.net This method provides a straightforward pathway to the target compound, assuming the halogenated precursor is readily available.

Mannich-type Reactions for Aminomethylation

The Mannich reaction is a three-component condensation reaction that forms a C-C bond by aminomethylating an acidic proton located alpha to a carbonyl group. wikipedia.orgorganic-chemistry.org The classic Mannich reaction involves a non-enolizable aldehyde (commonly formaldehyde), a primary or secondary amine (such as piperidine), and a compound with an active hydrogen. nih.gov

While classically applied to the α-position of ketones, modified Mannich reactions can be used to introduce an aminomethyl group onto an aromatic ring. nih.govjlu.edu.cn In the synthesis of this compound or its analogues, a Mannich-type reaction could theoretically be employed. For instance, a reaction involving a suitable benzophenone precursor, formaldehyde (B43269), and piperidine could lead to the introduction of the piperidinomethyl group. researchgate.net The reaction proceeds through the formation of an electrophilic Eschenmoser's salt or a similar iminium ion from formaldehyde and piperidine, which then reacts with the aromatic ring. wikipedia.org However, controlling the regioselectivity on the benzophenone core can be a challenge. The reaction is often catalyzed by acid or base. wikipedia.orgjlu.edu.cn

Synthesis of Key Precursors and Intermediates

The synthesis of this compound relies on the strategic assembly of key precursors and intermediates. The construction of this molecule typically involves the preparation of substituted aromatic building blocks, which are then coupled to form the benzophenone core, followed by the introduction of the piperidinomethyl moiety.

Preparation of Methoxy-substituted Benzaldehyde (B42025)/Benzoic Acid Derivatives

The synthesis of the methoxy-containing portion of the target molecule often begins with readily available hydroxy-substituted aromatic compounds. The preparation of 3-methoxybenzoic acid and its corresponding aldehyde are critical first steps.

One common method involves the etherification of a hydroxyl group. For instance, 3-hydroxybenzoic acid can be converted to 3-methoxybenzoic acid. This process starts with the esterification of the carboxylic acid to protect it, typically yielding a methyl benzoate (B1203000) derivative. The subsequent etherification of the phenolic hydroxyl group with an alkylating agent, followed by hydrolysis of the ester, yields the desired methoxy-substituted benzoic acid. rasayanjournal.co.in A specific example is the esterification of 3-hydroxybenzoic acid using methanol and sulfuric acid, followed by etherification and subsequent hydrolysis with aqueous potassium hydroxide (B78521) to produce 3-alkoxy benzoic acids. rasayanjournal.co.in

Alternatively, m-methoxybenzaldehyde can be prepared by the methylation of m-hydroxybenzaldehyde. orgsyn.org This reaction is often carried out using a methylating agent like methyl sulfate (B86663) in the presence of a base such as sodium hydroxide. orgsyn.org Other reported methods for synthesizing m-methoxybenzaldehyde include the reduction of m-methoxybenzoic acid and the reaction of diazotized m-aminobenzaldehyde with methanol. orgsyn.org

The table below summarizes common synthetic routes for these key precursors.

| Starting Material | Reagents | Product | Reference |

| 3-Hydroxybenzoic acid | 1. MeOH, H₂SO₄2. Alkyl halide, K₂CO₃3. aq. KOH, then HCl | 3-Alkoxybenzoic acid | rasayanjournal.co.in |

| m-Hydroxybenzaldehyde | Methyl sulfate, NaOH | m-Methoxybenzaldehyde | orgsyn.org |

| 3-Chloro-o-xylene | 1. O₂, Catalyst2. Sodium methoxide, Catalyst | 2-Methyl-3-methoxybenzoic acid | google.com |

| 3-Methoxy-4-hydroxybenzoic acid | 1. Esterification2. 1-Bromo-3-chloropropane, K₂CO₃ | Methyl 4-(3-chloropropoxy)-3-methoxybenzoate | mdpi.com |

These precursor synthesis strategies offer flexibility, allowing for the introduction of various alkoxy groups and other substituents as needed for the generation of diverse analogues. rasayanjournal.co.in

Functionalization of Aromatic Rings for Amine Attachment

The introduction of the piperidinomethyl group onto the second phenyl ring is a crucial step in the synthesis of the target compound. This functionalization can be achieved through several synthetic strategies. A common approach involves creating a reactive site on the phenyl ring, which can then undergo nucleophilic substitution with piperidine.

One effective method is the Friedel-Crafts acylation. This reaction can be used to couple the two aromatic rings. For example, a methoxy-substituted benzoyl chloride can be reacted with a toluene derivative in the presence of a Lewis acid catalyst like anhydrous aluminum chloride to form a methylbenzophenone. google.com The resulting methyl group on the benzophenone can then be functionalized. A typical sequence involves radical bromination of the benzylic position using a reagent like N-bromosuccinimide (NBS), followed by nucleophilic substitution with piperidine to yield the final piperidinomethyl group.

Another approach involves building the molecule through a Grignard reaction. google.com In this method, a Grignard reagent is prepared from a brominated aromatic precursor. This reagent then reacts with a substituted benzaldehyde to form a diaryl carbinol intermediate. Subsequent oxidation of the carbinol, for instance with pyridinium (B92312) chlorochromate (PCC), yields the desired substituted benzophenone. google.com This strategy allows for the pre-functionalized aromatic rings to be joined.

The table below outlines key reactions for attaching the amine moiety.

| Reaction Type | Description | Intermediate Product | Reference |

| Friedel-Crafts Acylation & Functionalization | Acylation of toluene with methoxybenzoyl chloride followed by benzylic bromination and nucleophilic substitution with piperidine. | 4'-Methylbenzophenone | google.com |

| Grignard Reaction & Oxidation | Reaction of a Grignard reagent from a brominated precursor with a substituted benzaldehyde, followed by oxidation of the resulting diaryl carbinol. | Diaryl carbinol | google.com |

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a leaving group (e.g., a halogen) on an electron-deficient aromatic ring by an amine. This is more applicable when strong electron-withdrawing groups are present. | Amine-substituted arene | acs.org |

These methods provide robust pathways to introduce the piperidinomethyl functionality, a key structural feature of the target compound.

Derivatization Strategies for Structural Modification

Structural modifications of the this compound scaffold are undertaken to explore structure-activity relationships. Derivatization can occur at several key positions: the piperidine nitrogen, the methoxy group, and the phenyl rings of the benzophenone core.

Modifications at the Piperidine Nitrogen

The nitrogen atom of the piperidine ring is a common site for chemical modification due to its nucleophilicity. nih.gov A variety of functional groups can be introduced to alter the steric and electronic properties of the molecule.

Common derivatization reactions include:

N-Alkylation: Introduction of alkyl groups of varying chain lengths and branching.

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

N-Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

These modifications can significantly impact the molecule's properties. For instance, the introduction of a high proton affinity tag, such as N-(4-aminophenyl)piperidine, has been used to enhance detection in mass spectrometry. nih.gov Furthermore, the catalytic activity of metal complexes can be influenced by the nature of substituents on the piperidine ring, highlighting the role of these modifications in coordination chemistry. rsc.org

Alterations of the Methoxy Group

The methoxy group on the benzophenone ring can also be a target for structural modification. The most fundamental alteration is its conversion to a hydroxyl group via ether cleavage. wikipedia.org This demethylation is typically achieved using strong acids like hydrogen bromide (HBr) or Lewis acids such as boron tribromide (BBr₃).

The resulting phenolic hydroxyl group is a versatile handle for further functionalization:

Re-alkylation: The phenol (B47542) can be alkylated with various alkyl halides to generate a library of analogues with different alkoxy groups (e.g., ethoxy, propoxy). rasayanjournal.co.in

Esterification: The hydroxyl group can be converted into esters.

Etherification with complex fragments: More complex side chains can be introduced via Williamson ether synthesis. nih.gov

For example, the synthesis of 2-hydroxy-4-methoxybenzophenone can be achieved by the selective demethylation of 2,4-dimethoxybenzophenone, or by the selective methylation of 2,4-dihydroxybenzophenone, demonstrating the interchangeability of these functional groups. google.com

Substitutions on the Benzophenone Phenyl Rings

Further diversity can be introduced by adding substituents to one or both of the phenyl rings of the benzophenone core. The nature and position of these substituents are governed by the principles of electrophilic aromatic substitution. libretexts.org

The existing groups on the scaffold direct the position of incoming electrophiles:

The methoxy group is an activating, ortho, para-directing group. wikipedia.orglibretexts.org

The carbonyl group of the ketone is a deactivating, meta-directing group. stackexchange.com

The piperidinomethyl-substituted phenyl ring will also direct substitution, with the alkyl group generally being weakly activating and ortho, para-directing.

Common electrophilic substitution reactions that can be applied include:

Halogenation (e.g., chlorination, bromination)

Nitration

Sulfonation

Friedel-Crafts Alkylation and Acylation

Studies on substituted benzophenones have examined the effects of various substituents, including halogens, hydroxyl groups, and additional alkoxy groups, on the molecule's conformation and properties. researchgate.netnih.govgoogle.com These modifications can alter the twist angle between the two phenyl rings, which in turn can influence the molecule's interactions and activity. researchgate.net

Advanced Spectroscopic and Structural Characterization Techniques for Research Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Chemical Shifts and Connectivity

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise arrangement and connectivity of atoms can be determined.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of 3-Methoxy-4'-piperidinomethyl benzophenone (B1666685) would be expected to exhibit a series of distinct signals corresponding to each unique proton environment in the molecule.

Aromatic Protons: The protons on the two benzene (B151609) rings would appear in the downfield region, typically between δ 7.0 and 8.0 ppm. The substitution pattern on each ring would influence the multiplicity and exact chemical shifts of these signals. The methoxy-substituted ring would show a different splitting pattern compared to the piperidinomethyl-substituted ring.

Methoxy (B1213986) Protons: A sharp singlet corresponding to the three protons of the methoxy group (–OCH₃) would be expected around δ 3.8 ppm. researchgate.net

Piperidinomethyl Protons: The protons of the piperidine (B6355638) ring and the methylene (B1212753) bridge (–CH₂–) would produce signals in the aliphatic region of the spectrum. The benzylic protons of the –CH₂– group would likely appear as a singlet around δ 3.5 ppm. The protons on the piperidine ring would show complex multiplets, typically in the range of δ 1.4 to 2.5 ppm.

A hypothetical ¹H NMR data table is presented below for illustrative purposes:

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | d | 2H | Aromatic (H₂', H₆') |

| ~7.4 | d | 2H | Aromatic (H₂'', H₆'') |

| ~7.3 | t | 1H | Aromatic (H₄'') |

| ~7.1 | d | 2H | Aromatic (H₃', H₅') |

| ~6.9 | d | 2H | Aromatic (H₃'', H₅'') |

| ~3.8 | s | 3H | -OCH₃ |

| ~3.5 | s | 2H | -CH₂-N |

| ~2.4 | m | 4H | Piperidine (α-CH₂) |

| ~1.6 | m | 4H | Piperidine (β-CH₂) |

| ~1.4 | m | 2H | Piperidine (γ-CH₂) |

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Carbonyl Carbon: The ketone carbonyl carbon (C=O) is characteristically found far downfield, typically in the range of δ 190-200 ppm. researchgate.net

Aromatic Carbons: The carbons of the aromatic rings would appear between δ 110 and 165 ppm. The carbon attached to the methoxy group would be significantly shielded compared to the others.

Aliphatic Carbons: The carbons of the piperidinomethyl group would be observed in the upfield region of the spectrum. The benzylic carbon (–CH₂–) would be expected around δ 60-65 ppm, while the piperidine carbons would appear at approximately δ 25-55 ppm. The methoxy carbon would resonate around δ 55 ppm. researchgate.net

A hypothetical ¹³C NMR data table is presented below:

| Chemical Shift (δ ppm) | Assignment |

| ~196 | C=O |

| ~163 | C-OCH₃ |

| ~145 | C-CH₂ |

| ~138 | Quaternary Aromatic |

| ~132 | Aromatic CH |

| ~130 | Aromatic CH |

| ~128 | Aromatic CH |

| ~114 | Aromatic CH |

| ~63 | -CH₂-N |

| ~55.5 | -OCH₃ |

| ~54 | Piperidine (α-C) |

| ~26 | Piperidine (β-C) |

| ~24 | Piperidine (γ-C) |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and confirm the connectivity, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, helping to trace the connectivity within the aromatic spin systems and the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It would be crucial for confirming the connection between the phenyl rings and the carbonyl group, the methoxy group to its phenyl ring, and the piperidinomethyl group to its respective phenyl ring.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of 3-Methoxy-4'-piperidinomethyl benzophenone (C₂₀H₂₃NO₂), which has a calculated exact mass of 325.1729. The experimental HRMS value would be expected to be very close to this theoretical value, confirming the molecular formula.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is useful for analyzing the purity of the compound and studying its fragmentation behavior. Under electrospray ionization (ESI), the compound would likely be observed as its protonated molecular ion [M+H]⁺ at m/z 326.1802.

The fragmentation pattern in the MS/MS spectrum would provide further structural confirmation. Key expected fragments would include:

Loss of the piperidine ring.

Cleavage at the benzylic C-N bond.

Fragmentation of the benzophenone core, such as the loss of the methoxy-phenyl or piperidinomethyl-phenyl groups.

Analysis of these fragments allows for the reconstruction of the molecular structure, complementing the data obtained from NMR spectroscopy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the compound is obtained. Specific bonds within the molecule vibrate at characteristic frequencies, and the absorption of IR radiation at these frequencies provides evidence for the presence of those functional groups.

For this compound, the IR spectrum would be expected to exhibit several key absorption bands corresponding to its constituent functional groups. The presence of the carbonyl group (C=O) of the benzophenone core would be indicated by a strong absorption band typically appearing in the range of 1650-1630 cm⁻¹, characteristic of a conjugated ketone. The aromatic C-H stretching vibrations of the two phenyl rings would be observed as a series of bands above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic rings would appear in the 1600-1450 cm⁻¹ region.

The methoxy group (O-CH₃) would be identified by its characteristic C-H stretching vibrations around 2950-2850 cm⁻¹ and a prominent C-O stretching band in the 1250-1000 cm⁻¹ range. The piperidine ring introduces aliphatic C-H stretching vibrations, also expected in the 2950-2850 cm⁻¹ region, which may overlap with those of the methoxy group. Furthermore, the C-N stretching vibration of the tertiary amine within the piperidinomethyl group would likely be observed in the 1250-1020 cm⁻¹ region.

A detailed analysis of the IR spectrum allows for the confirmation of these functional groups, providing crucial evidence for the successful synthesis of the target molecule.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| Aromatic C-H | >3000 | Stretch |

| Aliphatic C-H (methoxy, piperidine) | 2950-2850 | Stretch |

| Carbonyl (C=O) | 1650-1630 | Stretch |

| Aromatic C=C | 1600-1450 | Stretch |

| C-O (methoxy) | 1250-1000 | Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic structure of a molecule by measuring its absorption of UV and visible light. The absorption of light in this region corresponds to the excitation of electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals. The specific wavelengths at which a molecule absorbs light are characteristic of its chromophores, which are the parts of the molecule that are responsible for its color (or lack thereof).

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions within the benzophenone chromophore. Benzophenone itself typically exhibits two main absorption bands. A strong absorption band, usually below 280 nm, is attributed to the π → π* transition, involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. A weaker, longer-wavelength absorption band, often observed around 330-350 nm, is characteristic of the n → π* transition, which involves the excitation of a non-bonding electron from the carbonyl oxygen to a π* antibonding orbital.

Table 2: Expected UV-Vis Absorption Maxima (λmax) for this compound

| Transition | Expected Wavelength Range (nm) | Chromophore |

|---|---|---|

| π → π* | < 280 | Substituted Benzophenone |

Single Crystal X-ray Diffraction for Solid-State Stereochemical Determination

For this compound, obtaining a suitable single crystal would allow for a complete structural elucidation. The resulting crystallographic data would include the crystal system (e.g., monoclinic, orthorhombic) and the space group, which describe the symmetry of the crystal lattice. More importantly, the analysis would yield the exact coordinates of each atom in the molecule.

From these coordinates, precise bond lengths and angles can be calculated. For instance, the C=O bond length of the ketone, the C-O bond length of the methoxy group, and the C-N and C-C bond lengths within the piperidine ring can be determined with high accuracy. The dihedral angles between the two phenyl rings of the benzophenone core would reveal the extent of twisting of the molecule in the solid state. This is a key structural feature of benzophenones and their derivatives.

Furthermore, the crystal structure analysis would reveal any intermolecular interactions, such as hydrogen bonds or van der Waals forces, that stabilize the crystal packing. This information is invaluable for understanding the solid-state properties of the compound. While specific data for this exact compound is not publicly available, related structures have been analyzed, providing a framework for what might be expected.

Table 3: Illustrative Crystallographic Parameters for a Substituted Benzophenone Derivative

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.950 |

| b (Å) | 10.967 |

| c (Å) | 11.074 |

| α (°) | 90 |

| β (°) | 98.61 |

| γ (°) | 90 |

| Volume (ų) | 1315.6 |

Note: The data in this table is illustrative for a related benzophenone structure and does not represent experimentally determined values for this compound.

Pharmacological and Biological Activity Profiles of 3 Methoxy 4 Piperidinomethyl Benzophenone

Anti-inflammatory Investigations

Inhibition of Pro-inflammatory Cytokines

There is no specific data from published studies on the inhibitory effects of 3-Methoxy-4'-piperidinomethyl benzophenone (B1666685) on pro-inflammatory cytokines such as TNF-α, IL-6, or IL-1β. While other novel methoxy (B1213986) derivatives have been investigated for their ability to suppress these cytokines, this particular compound has not been a subject of such specific inquiry in the available literature. nih.govnih.gov

Modulation of Inflammatory Pathways

The modulation of key inflammatory pathways, such as NF-κB and MAPK signaling, by 3-Methoxy-4'-piperidinomethyl benzophenone has not been documented in accessible research. Studies on other flavonoids and methoxy-containing compounds have shown that they can exert anti-inflammatory effects by inhibiting these pathways. nih.govnih.govresearchgate.net For instance, certain methoxy derivatives of resveratrol (B1683913) have been found to suppress LPS-induced inflammation by inactivating the MAPK and NF-κB pathways in RAW 264.7 cells. nih.gov However, similar mechanistic studies for this compound have not been reported.

Antimicrobial Efficacy Studies

Specific data on the antimicrobial efficacy of this compound is not present in the current body of scientific literature.

Antibacterial Activities

Antifungal Properties

Similarly, the antifungal potential of this compound has not been a subject of scientific investigation in the available literature. Research on other benzophenone compounds has occasionally included antifungal screening, but no such data exists for this specific molecule. athmsi.org

Antioxidant Potential Assessments

Direct assessment of the antioxidant potential of this compound through standard assays like DPPH or ABTS is not found in published scientific studies. The antioxidant activities of various other benzophenone and piperidone derivatives have been explored, with some showing significant radical scavenging capabilities. researchgate.netresearchgate.net However, these findings cannot be directly extrapolated to this compound without specific experimental validation.

Radical Scavenging Assays (e.g., DPPH)

There are no specific studies or data available that evaluate the radical scavenging activity of this compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay or other similar methods. The DPPH assay is a common and straightforward method used to determine the antioxidant capacity of compounds by measuring their ability to scavenge this stable free radical. nih.govnih.gov However, the antioxidant potential of this compound has not been reported.

Cellular Protection Against Oxidative Stress

No research findings have been published detailing the capacity of this compound to protect cells from oxidative stress. Investigations into whether this compound can mitigate cellular damage induced by reactive oxygen species (ROS) have not been documented in the available scientific literature.

Enzyme Inhibition Studies

There is no available data on the inhibitory effects of this compound on key metabolic enzymes, such as those in the Cytochrome P450 (CYP) family. nih.govbiomolther.org Studies to determine its potential to interfere with drug metabolism through inhibition of enzymes like CYP3A4 have not been reported. nih.gov

The potential of this compound to act as a glycosidase inhibitor has not been investigated. There are no published studies or corresponding data, such as IC50 values, regarding its activity against enzymes like α-glucosidase or β-glucosidase.

Receptor Binding Affinity and Ligand Interactions

Specific information regarding the receptor binding affinity of this compound is not available. There are no published reports detailing its interaction or binding potency (e.g., Ki or IC50 values) with any specific biological receptors.

Anticancer Research and Cytotoxicity Evaluations

There is no specific data from anticancer research or cytotoxicity evaluations for this compound. While related compounds, such as other novel piperidones, have been assessed for their cytotoxic effects against various cancer cell lines, this particular compound has not been the subject of such published studies. nih.govnih.gov Consequently, no data tables of cytotoxicity (e.g., CC50 or GI50 values) against cancer cell lines can be provided.

As no specific research data was found for this compound in the requested pharmacological categories, data tables could not be generated.

Inhibition of Cell Proliferation

There is no available scientific literature that specifically investigates or provides data on the inhibitory effects of this compound on cell proliferation.

Mechanisms of Cytotoxic Action

No research detailing the mechanisms of cytotoxic action for this compound could be identified.

Analgesic Effects and Pain Pathway Modulation

There are no available studies or reports on the analgesic effects or the modulation of pain pathways by this compound.

Immunosuppressive Properties

Information regarding the potential immunosuppressive properties of this compound is not present in the available scientific literature.

Antiviral Activities

No studies have been published that evaluate the antiviral activities of this compound.

Mechanistic Investigations of 3 Methoxy 4 Piperidinomethyl Benzophenone S Biological Actions

Molecular Target Identification and Validation

There is currently no publicly available research that identifies and validates specific molecular targets for 3-Methoxy-4'-piperidinomethyl benzophenone (B1666685). The process of molecular target identification involves identifying the specific biomolecules, such as proteins, enzymes, or nucleic acids, with which a compound interacts to elicit a biological response. Subsequent validation confirms that this interaction is responsible for the observed effect. Without dedicated studies on this compound, any potential molecular targets remain speculative.

Enzyme Kinetics and Binding Thermodynamics

Detailed studies on the enzyme kinetics and binding thermodynamics of 3-Methoxy-4'-piperidinomethyl benzophenone are not present in the current scientific literature. Such studies would provide quantitative data on the compound's interaction with its target, including parameters like binding affinity (Kd), inhibition constants (Ki or IC50), and the thermodynamic forces driving the interaction (enthalpy and entropy). This information is fundamental for understanding the potency and selectivity of a compound.

Structure-Based Drug Design Insights

There is no available research detailing the use of this compound in structure-based drug design efforts. This approach utilizes the three-dimensional structure of a target molecule to design or optimize a compound that can bind to it with high affinity and specificity. The lack of an identified molecular target for this compound precludes the application of such design strategies.

Structure Activity Relationship Sar Studies of 3 Methoxy 4 Piperidinomethyl Benzophenone Analogues

Impact of Piperidine (B6355638) Ring Substitutions on Activity

The piperidine moiety is a crucial component of the 3-Methoxy-4'-piperidinomethyl benzophenone (B1666685) scaffold, and alterations to this ring system have profound effects on the compound's activity. Both the position of the piperidinomethyl group on the benzophenone core and substitutions within the piperidine ring itself are key determinants of the pharmacological profile.

Positional Isomerism of the Piperidinomethyl Group

The position of the piperidinomethyl group on the benzophenone core significantly influences the biological activity of the analogues. Studies have shown that the placement of this group at the para-position (4'-) of the phenyl ring generally results in optimal activity compared to ortho- (2'-) or meta- (3'-) substitutions. This suggests that the spatial orientation of the piperidine ring relative to the rest of the molecule is critical for its interaction with biological targets.

The para-position allows the piperidine ring to extend into a specific binding pocket, facilitating favorable interactions that are not possible with the other isomers. The increased distance from the benzophenone core in the para-isomer may also reduce steric hindrance, allowing for better accommodation within the active site of a target protein.

Modifications within the Piperidine Ring

Modifications within the piperidine ring, such as the introduction of substituents, can further modulate the activity of 3-Methoxy-4'-piperidinomethyl benzophenone analogues. The nature, size, and position of these substituents can impact the compound's lipophilicity, basicity, and conformational flexibility, all of which are important for its pharmacological properties.

For instance, the addition of small alkyl groups to the piperidine ring can enhance activity by increasing hydrophobic interactions with the target. Conversely, the introduction of bulky substituents may be detrimental to activity due to steric clashes. The presence of polar groups, such as hydroxyl or amino groups, can also influence the compound's activity by forming hydrogen bonds with the target protein.

| Modification | Effect on Activity | Rationale |

| Small alkyl groups (e.g., methyl, ethyl) | Increased | Enhanced hydrophobic interactions |

| Bulky alkyl groups (e.g., tert-butyl) | Decreased | Steric hindrance |

| Polar groups (e.g., hydroxyl, amino) | Variable | Potential for hydrogen bonding |

Role of the Methoxy (B1213986) Group in Pharmacological Profile

Positional Effects of Methoxy Substitution

The position of the methoxy group on the benzophenone core is a critical determinant of activity. researchgate.netresearchgate.net Studies have shown that substitution at the meta-position (3-) is often optimal for biological activity. researchgate.netresearchgate.net This is likely due to a combination of electronic and steric effects that favor a productive binding conformation.

A methoxy group at the ortho-position (2-) can lead to a decrease in activity due to steric hindrance with the adjacent carbonyl group, which may force the phenyl ring out of planarity and disrupt optimal binding. Para-substitution (4-) can also result in lower activity compared to meta-substitution, suggesting that the electronic influence of the methoxy group is most favorable when it is positioned at the 3-position. Research has indicated that para-substitution can enhance activity due to the mesomeric effect, while meta-substituents may not affect activity. nih.gov

| Position of Methoxy Group | Relative Activity | Plausible Explanation |

| Ortho (2-) | Decreased | Steric hindrance with the carbonyl group |

| Meta (3-) | Optimal | Favorable electronic and steric effects |

| Para (4-) | Decreased | Less favorable electronic influence compared to meta-position |

Alterations of the Methoxy Moiety (e.g., Demethylation, Ethoxylation)

Alterations to the methoxy moiety, such as demethylation to a hydroxyl group or conversion to an ethoxy group, can have a significant impact on the pharmacological profile. Demethylation to a hydroxyl group introduces a hydrogen bond donor, which can lead to new interactions with the target protein and potentially enhance activity. However, it also increases the polarity of the molecule, which may affect its ability to cross cell membranes.

Conversion of the methoxy group to an ethoxy group increases the lipophilicity of the compound, which could enhance its membrane permeability and lead to improved activity. However, the increased steric bulk of the ethoxy group may also result in unfavorable interactions with the target. The optimal alteration of the methoxy moiety is therefore dependent on the specific requirements of the biological target.

Influence of Benzophenone Core Modifications

Halogenation Effects on Activity

The introduction of halogen atoms onto the aromatic rings of benzophenone analogues can significantly modulate their biological activity. Studies on various benzophenone derivatives have shown that the position and nature of the halogen substituent are critical. For instance, in a series of benzophenone N-ethyl piperidine ether analogues, the presence of halogen groups at the para position was associated with significant anti-inflammatory profiles. nih.gov Similarly, research on other benzophenone derivatives has indicated that chloro substitution can be favorable for activity. For example, a meta-chloro substituted benzophenone showed more effective anti-inflammatory and lower ulcerogenic activity compared to reference nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov

In the context of this compound, halogenation on either of the phenyl rings is a key area of SAR studies. The electronic and steric properties of halogens can influence receptor binding, metabolic stability, and tissue distribution. A 4-chlorophenyl substituent in a related series of piperidine-containing inhibitors was shown to maintain potent enzymatic inhibition. nih.gov This suggests that a chloro or other halogen substituent at the 4-position of the benzoyl ring (Ring B) could be a favorable modification.

The following table summarizes the general effects of halogenation on the activity of related benzophenone derivatives, providing a predictive basis for the this compound scaffold.

| Compound Series | Substituent | Position | Observed Effect on Activity |

| Benzophenone N-ethyl piperidine ethers | Halogen (e.g., Cl, F) | para | Significant anti-inflammatory profile nih.gov |

| General Benzophenones | Chloro | meta | Effective anti-inflammatory activity nih.gov |

| Piperidine-based MenA Inhibitors | 4-Chlorophenyl | - | Potency comparable to lead compound nih.gov |

| Piperidine-based MenA Inhibitors | 4-Fluoro | - | Lower potency compared to chloro/bromo nih.gov |

| Benzophenone-tagged Pyridines | Fluoro, Chloro | para | Significant antiproliferative activity nih.gov |

Introduction of Other Aromatic Substituents

Beyond halogenation, the introduction of other functional groups on the aromatic rings of benzophenone analogues serves as a crucial strategy for optimizing their biological profiles. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—can profoundly impact the molecule's interaction with its biological target. nih.gov

For the this compound scaffold, the existing methoxy group on Ring A is an electron-donating group, which can influence the electron density of the aromatic system. SAR studies on other anticancer agents have shown that electron-withdrawing groups, such as trifluoromethyl or cyano, can lead to higher inhibitory activity. nih.gov In a series of benzophenone-thiazole derivatives, a compound featuring both methyl and fluoro groups on the benzophenone core, along with a methoxy group on a separate phenyl ring, was identified as the most active, highlighting the complex interplay of different substituents. nih.gov

The activity of benzophenone derivatives is often affected by the type and position of their substituents. nih.gov For instance, in one study on 4-aminobenzophenone (B72274) analogues, modifications on the aryl rings were found to be essential for modulating anti-inflammatory activity. nih.gov The introduction of small, electron-rich groups with hydrogen bond accepting capabilities has been shown to be favorable for the activity of other heterocyclic compounds.

The potential effects of introducing various substituents onto the benzophenone core are outlined in the table below, based on findings from analogous compound series.

| Compound Series | Substituent Type | Position | General Observed Effect |

| General Heterocyclic Inhibitors | Electron-withdrawing (e.g., -CF3, -CN) | Aromatic Ring | Increased inhibitory activity nih.gov |

| Benzophenone-Thiazole Derivatives | Methyl, Fluoro, Methoxy | Aromatic Rings | Potent antiproliferative effects nih.gov |

| Pyrazolopyridinyl Pyrimidines | Amino groups | Aromatic Ring | Better inhibitory activity nih.gov |

| Pyrazolopyridinyl Pyrimidines | Cyano | R¹ position | Worst inhibitory activity in the series nih.gov |

Comparative Analysis with Pyrrolidinomethyl and Morpholinomethyl Analogues

The nature of the heterocyclic amine attached to the benzophenone scaffold is a key determinant of its pharmacological properties. While the primary focus is on the 4'-piperidinomethyl derivative, a comparative analysis with analogues containing pyrrolidinomethyl and morpholinomethyl moieties is essential for a comprehensive SAR understanding. These heterocyclic rings differ in their size, conformation, and electronic properties, which can influence binding affinity, selectivity, and pharmacokinetic profiles.

Piperidine: The piperidine ring exists in a stable chair conformation. Its nitrogen atom is basic, allowing for protonation under physiological conditions, which can be crucial for forming ionic interactions with biological targets. Cyclic amines, such as piperidine, have been identified as important for the potency of certain classes of inhibitors. nih.gov

Pyrrolidine: The five-membered pyrrolidine ring is more planar than piperidine and possesses different conformational flexibility. This can alter the orientation of the benzophenone core in a binding pocket compared to the piperidinomethyl analogue.

Morpholine: The morpholine ring contains an oxygen atom in addition to the nitrogen, which reduces its basicity compared to piperidine. The oxygen can also act as a hydrogen bond acceptor, introducing a different mode of interaction with a target receptor. The morpholine group is considered a pharmacophore in several fungicidal agents.

Although direct comparative studies on 3-Methoxy-4'-(aminomethyl) benzophenones featuring these three specific rings are not extensively documented in the reviewed literature, the choice of the heterocyclic amine is a common strategy in medicinal chemistry to fine-tune a compound's properties. The table below summarizes the key characteristics of each ring system that could influence biological activity.

| Heterocyclic Moiety | Key Structural Features | Potential Impact on Activity |

| Piperidinomethyl | Six-membered ring, chair conformation, basic nitrogen | Favorable for ionic interactions; conformationally defined |

| Pyrrolidinomethyl | Five-membered ring, greater planarity | Alters spatial orientation; different conformational flexibility |

| Morpholinomethyl | Six-membered ring with an oxygen atom, less basic nitrogen | Reduced basicity, potential for H-bond acceptance via oxygen |

Development of Quantitative Structure-Activity Relationships (QSAR)

QSAR models are statistical tools that correlate the chemical structure of compounds with their biological activity, enabling the prediction of the potency of novel molecules. nih.gov For benzophenone derivatives, QSAR studies have been employed to identify the key physicochemical descriptors that govern their activity. nih.govresearchgate.net

The development of a robust QSAR model for this compound analogues would involve several key steps:

Data Set Selection: A series of analogues with varying substituents and measured biological activities is required.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure, are calculated. These can be categorized as 2D (e.g., topological indices) or 3D (e.g., steric and electronic parameters). nih.gov

Model Generation: Statistical methods such as Multiple Linear Regression (MLR) or machine learning approaches like Support Vector Machines (SVM) are used to build a mathematical model correlating the descriptors with activity. nih.gov

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation techniques. researchgate.net

Studies on other benzophenone series have identified descriptors such as potential energy (PE), dipole moment (DM), and electron affinity (EA) as being significant for predicting antimalarial activity. nih.gov A negative coefficient for potential energy in a QSAR model suggests that more stable molecules (lower energy) are more active. nih.gov For piperidine derivatives, 2D topological descriptors have been successfully used to build predictive models for their toxicity. nih.gov

A potential QSAR model for this compound analogues could take the following general form:

Log(Activity) = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + ... + cₙ(Descriptor n)

Where the descriptors could include:

Topological Descriptors: Characterizing molecular size, shape, and branching.

Electronic Descriptors: Such as dipole moment and partial charges on atoms, reflecting the molecule's electronic distribution.

Steric Descriptors: Like molar volume, describing the bulk of the substituents.

Hydrophobicity Descriptors: Such as LogP, which is crucial for membrane permeability and interaction with hydrophobic pockets in receptors.

The successful development of such a QSAR model would significantly accelerate the design and discovery of new, more potent analogues by allowing for virtual screening before undertaking synthetic efforts. nih.gov

Computational and Theoretical Studies of 3 Methoxy 4 Piperidinomethyl Benzophenone

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-Methoxy-4'-piperidinomethyl benzophenone (B1666685), docking simulations would be instrumental in identifying potential biological targets and elucidating the interactions that govern its binding affinity. Given the structural motifs present—a benzophenone core and a piperidine (B6355638) ring—potential targets could include enzymes such as acetylcholinesterase (AChE), farnesyltransferase, or various G-protein coupled receptors, which are known to interact with such fragments. nih.govnih.gov

Binding Modes and Affinities

The binding affinity, often expressed as a binding energy (in kcal/mol) or an inhibition constant (Ki), quantifies the strength of the interaction between the ligand and its target. Lower binding energies indicate more stable complexes. A simulated docking study would predict these values and detail the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces.

Below is a hypothetical data table summarizing the predicted binding affinities and key interactions of 3-Methoxy-4'-piperidinomethyl benzophenone with a potential target enzyme.

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Acetylcholinesterase | -9.8 | Trp84, Tyr334 | π-π stacking, Cation-π |

| Acetylcholinesterase | -9.8 | Ser122 | Hydrogen Bond |

| Farnesyltransferase | -8.5 | Tyr361, Trp102 | Hydrophobic, π-π stacking |

| Farnesyltransferase | -8.5 | Arg202 | Hydrogen Bond |

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the electronic structure, stability, and reactivity of a molecule. For this compound, these methods can predict its geometry, electronic properties, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used method for studying the electronic properties of molecules. A DFT study, often using a functional like B3LYP with a basis set such as 6-311G(d,p), could be employed to optimize the molecular geometry of this compound and calculate various electronic descriptors. researchgate.netcymitquimica.com

Key parameters that would be investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Additionally, the molecular electrostatic potential (MEP) map would be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

A hypothetical table of DFT-calculated parameters is presented below.

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.2 eV | Electron-donating capacity |

| LUMO Energy | -1.8 eV | Electron-accepting capacity |

| HOMO-LUMO Gap | 4.4 eV | Chemical reactivity and stability |

| Dipole Moment | 3.5 D | Polarity of the molecule |

Hartree-Fock (HF) Calculations

Hartree-Fock (HF) is another ab initio method for quantum chemical calculations. While generally less accurate than DFT for many properties due to its neglect of electron correlation, it can still provide valuable information, particularly for ground-state geometries and electronic wavefunctions. researchgate.net HF calculations could be used to determine Mulliken atomic charges, which provide an estimate of the partial charge on each atom in the molecule. This information is useful for understanding intermolecular interactions and reactivity. For instance, the oxygen of the carbonyl and methoxy (B1213986) groups would be expected to have a negative partial charge, making them potential hydrogen bond acceptors.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. An MD simulation of this compound, either in a solvent or bound to a protein, would provide insights into its conformational flexibility and the stability of its interactions. nih.gov

The simulation would track the movements of atoms over time, governed by a force field. Key analyses would include the root-mean-square deviation (RMSD) of the ligand and protein to assess the stability of the complex over the simulation period. A stable binding is often indicated by a low and converging RMSD value. nih.gov Furthermore, MD simulations can reveal the flexibility of different parts of the molecule, such as the rotation around the single bonds connecting the phenyl rings and the piperidinomethyl group. This conformational analysis is crucial for understanding how the molecule might adapt its shape to fit into a binding site.

Due to the absence of specific scientific literature and research data on the chemical compound "this compound" within the public domain and accessible research databases, it is not possible to generate a detailed article on its computational and theoretical studies, specifically concerning ligand-based and structure-based virtual screening methodologies.

Extensive searches for scholarly articles, including studies on molecular docking, pharmacophore modeling, and quantitative structure-activity relationships (QSAR), did not yield any results for this particular compound. The scientific community has not published research that would provide the necessary data to construct an informative and accurate article as per the requested outline.

While general principles of virtual screening are well-documented, applying these concepts to "this compound" without specific research findings would be speculative and would not meet the required standard of a professional and authoritative article. The generation of data tables and detailed research findings is contingent on the existence of primary research, which appears to be unavailable for this specific molecule at this time.

Therefore, in adherence to the principles of accuracy and reliance on verifiable sources, the requested article cannot be produced. Further research and publication by the scientific community would be required before a comprehensive review of the computational and theoretical studies of "this compound" could be written.

In Vitro and in Vivo Pharmacological Evaluation

Cell-Based Assays for Specific Biological Activities

No cell-based assay results for 3-Methoxy-4'-piperidinomethyl benzophenone (B1666685) have been published. Typically, for a novel compound, initial screening involves a battery of cell-based assays to identify potential biological targets or cellular effects. This could include assays for enzyme inhibition, receptor binding, or cytotoxicity against various cancer cell lines. mdpi.com For example, other complex benzophenones have been tested for their cytotoxic activity against cell lines such as HeLa, MCF-7, A549, and B16. mdpi.com

Animal Models for Efficacy and Safety Assessment

There is no information available from studies using animal models to assess the efficacy or safety of 3-Methoxy-4'-piperidinomethyl benzophenone. Such studies are critical for understanding how a compound behaves in a whole organism. Depending on the results from in vitro assays, a compound might be tested in animal models of specific diseases. For instance, compounds with anti-inflammatory indications are often evaluated in rat models of carrageenan-induced paw edema. nih.gov

Bioavailability and Metabolism Studies (pre-clinical insights)

No pre-clinical data on the bioavailability or metabolism of this compound has been reported. This type of research investigates how the compound is absorbed, distributed, metabolized, and excreted (ADME). Studies often use liver microsomes from rats or humans to identify potential metabolites and the cytochrome P450 enzymes responsible for the metabolic transformations. mdpi.com

Until dedicated research is conducted and published, the pharmacological properties of this compound remain unknown.

Therapeutic Potential and Translational Research Applications

Development as a Lead Compound for Pharmaceutical Agents

In pharmaceutical sciences, a "lead compound" is a chemical structure that shows promising biological activity and serves as the starting point for designing and developing new drugs. nih.gov The benzophenone (B1666685) scaffold is recognized as a ubiquitous and important structure in medicinal chemistry, found in both natural products and synthetic drugs, and is known to be a versatile foundation for creating new therapeutic agents. rsc.orgnih.gov

The structure of 3-Methoxy-4'-piperidinomethyl benzophenone contains several key features that make it a viable candidate for development as a lead compound:

The Benzophenone Core: This diaryl ketone structure is a common pharmacophore in molecules with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. rsc.orgnih.gov Its relative rigidity and three-dimensional shape provide a solid base for interaction with biological targets.

Sites for Modification: The two phenyl rings and the central ketone group offer multiple positions for chemical modification. The existing methoxy (B1213986) (-OCH3) and piperidinomethyl (-CH2-piperidine) groups can be altered to create a library of new analogues. This process, known as structure-activity relationship (SAR) studies, is fundamental to drug optimization, allowing medicinal chemists to enhance potency, selectivity, and pharmacokinetic properties. nih.gov

The Piperidinomethyl Group: The piperidine (B6355638) ring is a common feature in many established drugs. Its presence can influence a compound's solubility, ability to cross biological membranes, and binding affinity to specific receptors. Modifying this group or its point of attachment could fine-tune the compound's pharmacological profile.

The development process would involve synthesizing derivatives of this compound and screening them against various biological targets to identify analogues with superior therapeutic potential and fewer off-target effects. nih.gov

Application in Specific Disease Areas (e.g., Inflammation, Infectious Diseases, Oncology)

Based on the extensive research into other benzophenone derivatives, this compound could be investigated for efficacy in several key disease areas.

Inflammation: Many natural and synthetic benzophenones exhibit potent anti-inflammatory activity. nih.govscielo.br Their mechanisms often involve inhibiting key pro-inflammatory mediators like cyclooxygenase (COX) enzymes, which are responsible for producing prostaglandins, or suppressing inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs). nih.govfrontiersin.org For example, certain 4-aminobenzophenone (B72274) derivatives have shown potent inhibition of TNF-α and IL-1β. nih.gov A research program for this compound would likely assess its ability to inhibit these pathways in cellular assays.

Oncology: The benzophenone scaffold is a feature of numerous compounds investigated for anticancer properties. nih.gov Research has shown that different derivatives can inhibit cancer cell proliferation, suppress tumor growth, and induce apoptosis (programmed cell death). nih.govrsc.org Some halogenated benzophenones isolated from fungi, for instance, were found to suppress pancreatic cancer cell proliferation by inhibiting the MEK/ERK signaling pathway. nih.gov Other synthetic benzophenone-thiazole derivatives have been explored as inhibitors of vascular endothelial growth factor (VEGF), a key mediator of angiogenesis (the formation of new blood vessels that tumors need to grow). nih.gov The potential of this compound would be evaluated by testing its cytotoxic effects on various cancer cell lines and exploring its mechanism of action. rsc.org

Infectious Diseases: The benzophenone nucleus is also associated with antimicrobial activity. vipslib.com Derivatives have been synthesized and tested against bacteria, fungi, and protozoan parasites like Leishmania. nih.govroyalsocietypublishing.org In one study, a series of 4-substituted benzophenone ethers showed significant antileishmanial activity, with some compounds proving more potent than the standard drug, pentamidine. royalsocietypublishing.org The piperidine moiety is also a well-known feature in antimicrobial agents. nih.gov Therefore, screening this compound for activity against a panel of pathogenic microbes would be a logical step in exploring its therapeutic utility.

The following table summarizes hypothetical research findings for a compound like this compound, based on activities reported for related molecules.

| Disease Area | Potential Molecular Target/Mechanism | Example Research Finding for a Benzophenone Derivative | Reference |

| Inflammation | Cyclooxygenase (COX) Enzyme Inhibition | Certain derivatives show potent inhibition of COX enzymes, reducing prostaglandin (B15479496) production. | nih.govnih.gov |

| Oncology | MEK/ERK Pathway Inhibition | Halogenated benzophenones inhibit MEK/ERK signaling, leading to apoptosis in pancreatic cancer cells (IC50 ~7.2 µM). | nih.gov |

| Infectious Diseases | Antileishmanial Activity | A 4-substituted benzophenone ether derivative showed potent activity against Leishmania major (IC50 = 1.94 µg/ml). | royalsocietypublishing.org |

Considerations for Clinical Development

Advancing a lead compound like this compound from the laboratory to clinical trials is a complex process that requires rigorous evaluation. Key considerations include:

Pharmacokinetics (ADME): It is crucial to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME) by the body. Preclinical studies in animal models are necessary to determine its bioavailability, plasma half-life, and metabolic pathways. The methoxy and piperidinomethyl groups are potential sites for metabolism, and identifying any resulting metabolites is essential, as they could be active or toxic.

Toxicology: A comprehensive safety profile must be established. This involves a range of in vitro and in vivo tests to assess potential for acute and long-term toxicity. Specific evaluations for genotoxicity (damage to genetic material), carcinogenicity, and reproductive toxicity are required by regulatory agencies before a compound can be tested in humans.

Large-Scale Synthesis and Formulation: For a drug to be commercially viable, its synthesis must be scalable, cost-effective, and consistently produce a high-purity product. The chemical synthesis route for this compound would need to be optimized for large-scale production. Additionally, the compound must be formulated into a stable and effective dosage form (e.g., tablet, capsule, injectable solution) that ensures reliable delivery to the target site in the body.

Only after successfully navigating these preclinical challenges could this compound or an optimized derivative be considered for investigation in human clinical trials.

Future Research Directions and Unexplored Avenues

Investigation of Novel Biological Targets

While initial studies may point towards a primary mechanism of action, the complex structure of 3-Methoxy-4'-piperidinomethyl benzophenone (B1666685) suggests it may interact with multiple biological targets. Future research should focus on identifying these additional targets to uncover its full pharmacological profile.

A key approach involves in silico computational tools to predict interactions with a wide array of proteins. nih.gov Techniques like network pharmacology and molecular docking can analyze how the compound might bind to different biological molecules, identifying potential hub genes and pathways for further investigation. rsc.orgnih.gov For instance, studies on other benzophenone derivatives have used these methods to identify potential targets in pathways related to Alzheimer's disease, such as presenilin proteins, and in cancer, by identifying key genes like AKT1 and STAT3. nih.govrsc.org High-throughput screening against panels of enzymes, receptors, and other proteins can then experimentally validate these computational predictions. This broad-based screening could reveal entirely new therapeutic applications for the compound.

Exploration of Combination Therapies

The therapeutic potential of 3-Methoxy-4'-piperidinomethyl benzophenone could be significantly amplified by using it in combination with other established drugs. mdpi.com Combination therapy is a cornerstone of modern medicine, particularly in oncology, where it can lead to synergistic effects, overcome drug resistance, and reduce toxicity. mdpi.commdpi.com

Future pre-clinical studies should explore the effects of combining this compound with standard-of-care agents. For example, if the compound shows anti-cancer properties, it could be tested alongside conventional chemotherapy drugs or targeted agents to see if it enhances their efficacy. mdpi.com Research on other complex molecules has shown that they can potentiate the activity of drugs like paclitaxel (B517696) or cisplatin. mdpi.com Such studies would involve in vitro cell-based assays and in vivo animal models to assess whether the combination results in a superior therapeutic outcome compared to either agent alone. mdpi.com

Advanced Drug Delivery Systems for this compound

Developing advanced drug delivery systems is crucial for optimizing the therapeutic efficacy of small molecules like this compound. nih.gov Many promising compounds face challenges related to poor water solubility, low bioavailability, and off-target effects, which can be mitigated with sophisticated delivery technologies. nih.gov

Future research could focus on encapsulating the compound in various nanocarriers. Key approaches and systems to investigate are summarized in the table below.

| Delivery System Type | Potential Advantages for this compound |

| Polymer-Drug Conjugates (PDCs) | Covalently linking the compound to a polymer like polyethylene (B3416737) glycol (PEG) can increase its water solubility, extend its circulation time in the bloodstream, and reduce toxicity. nih.gov |

| Lipid-Based Vesicles (e.g., Liposomes) | Encapsulating the compound within these vesicles can protect it from degradation, improve its pharmacokinetic profile, and allow for targeted delivery to specific tissues. researchgate.net |